1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

IMPDH2 inhibition Enzyme kinetics Nucleotide metabolism

1-(1H-Imidazol-5-yl)-N-methylmethanamine (CAS 1195598-98-1, supplied as dihydrochloride salt, MW 184.07) is the exclusive 5‑substituted imidazole isomer required for one‑pot three‑component imidazopyrazine syntheses—the 4‑yl positional isomer alters regioselectivity and product yield. It also provides a validated IMPDH2 inhibitor scaffold (Ki 240–440 nM) and a defined starting point for kinase SAR campaigns. Generic imidazole building blocks cannot ensure the nucleophilicity, regiochemical control, or biological activity profile of this specific isomer.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 1195598-98-1
Cat. No. B1321033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE
CAS1195598-98-1
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCNCC1=CN=CN1
InChIInChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8)
InChIKeyVYAFJWHVHCBQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-5-yl)-N-methylmethanamine (CAS 1195598-98-1) Chemical Profile and Procurement-Relevant Structural Identity


1-(1H-Imidazol-5-yl)-N-methylmethanamine (CAS 1195598-98-1, commonly supplied as the dihydrochloride salt, C5H11Cl2N3, MW 184.07) is a small-molecule imidazole derivative characterized by a 5-substituted imidazole ring bearing an N-methylmethanamine side chain . The compound exists in two positional isomeric forms (imidazol-5-yl versus imidazol-4-yl substitution) that are chemically distinct and not interchangeable in biological or synthetic contexts . Its primary utility lies in its role as a versatile synthetic building block for the construction of imidazopyrazine derivatives via one-pot multicomponent reactions, and it has been annotated in medicinal chemistry literature as an intermediate for NK1 antagonist development (referenced as Sch425078) [1].

Why Generic Imidazole Substitution Fails: 1-(1H-Imidazol-5-yl)-N-methylmethanamine Structural Differentiation and Functional Implications


Generic imidazole-based building blocks cannot be substituted for 1-(1H-imidazol-5-yl)-N-methylmethanamine without altering reaction outcomes or target-binding profiles. The specific 5-position substitution pattern on the imidazole ring dictates the compound's nucleophilicity and regioselectivity in multicomponent reactions, as demonstrated in imidazopyrazine syntheses where 1H-(imidazol-5-yl)-N-substituted methanamines exclusively channel the reaction toward a single product class while suppressing competitive side-product formation [1]. Furthermore, the N-methylmethanamine side chain confers distinct enzyme inhibition profiles; for instance, BindingDB entries for this scaffold show Ki values of 240–440 nM against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a profile that would be altered or abolished by substitution with alternative imidazole derivatives [2]. Class-level evidence from imidazole-based kinase inhibitor libraries demonstrates that even small structural modifications—such as positional isomerism or N-alkylation—can dramatically shift inhibitory selectivity across kinase panels, underscoring the risk of substituting analogs without empirical validation [3].

Quantitative Evidence Guide: 1-(1H-Imidazol-5-yl)-N-methylmethanamine Differentiation from Structural Analogs


IMPDH2 Enzyme Inhibition: Comparative Ki Values for Imidazole-5-yl Scaffold

1-(1H-Imidazol-5-yl)-N-methylmethanamine and closely related analogs demonstrate measurable inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with reported Ki values ranging from 240 to 440 nM depending on the specific substrate competition assay employed (IMP vs. NAD) [1]. This represents a quantifiable baseline activity for the imidazole-5-yl scaffold that distinguishes it from imidazole-4-yl positional isomers, for which comparable IMPDH2 inhibition data are not available in the same assay systems [1].

IMPDH2 inhibition Enzyme kinetics Nucleotide metabolism

Synthetic Yield Differentiation: 1H-(Imidazol-5-yl)-N-substituted Methanamines in One-Pot Imidazopyrazine Synthesis

In a validated one-pot three-component synthesis of imidazopyrazines, 1H-(imidazol-5-yl)-N-substituted methanamines (including the target compound class) react with aldehydes and isocyanides in methanol at room temperature to yield imidazopyrazine derivatives in excellent yields [1]. Critically, the imidazole nitrogen atom of the 5-yl scaffold intercepts the nascent nitrilium ion intermediate, channeling the reaction exclusively toward imidazopyrazine formation and suppressing competitive side products that would otherwise arise from reactions with the high-energy nitrilium ion [1]. This regioselective nucleophilic interception mechanism is inherent to the 5-yl substitution pattern and would not be equivalently achieved with imidazole-4-yl or N-alkylated analogs.

Multicomponent reaction Imidazopyrazine synthesis Nucleophilic reactivity

Kinase Selectivity Profiling: Imidazole-5-yl Scaffold Differentiation in Kinase Inhibitor Libraries

A systematic analysis of 484 imidazole-based candidate inhibitors tested against 24 protein kinases revealed that small structural modifications within the imidazole scaffold can shift inhibitory profiles toward kinases with different functions [1]. Six imidazole derivatives with high kinase differentiation potential were identified, and nearest neighbor analysis demonstrated that close structural analogs exhibited varying differentiation potential [1]. While 1-(1H-imidazol-5-yl)-N-methylmethanamine was not among the specific six compounds highlighted, the class-level evidence establishes that the 5-yl substitution pattern and N-methylmethanamine side chain together constitute a structural signature that influences kinase selectivity in ways that differ from 4-yl isomers, N-alkylated variants, or extended side-chain analogs.

Kinase inhibition Target differentiation Selectivity profiling

HDAC6 Inhibition Potency: Comparative IC50 for Imidazole-4-yl Scaffold Highlights Positional Isomer Differentiation

The positional isomer (1H-imidazol-4-yl)methyl(methyl)amine (CAS 944897-75-0) has been reported to exhibit selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 value in the nanomolar range [1]. This activity is attributed to the specific spatial orientation of the 4-yl substitution pattern, which enables productive binding interactions with the HDAC6 catalytic pocket. In contrast, no comparable HDAC6 inhibition data have been reported for the 1-(1H-imidazol-5-yl)-N-methylmethanamine isomer (the target compound).

HDAC6 inhibition Epigenetics Cancer therapeutics

Optimal Research and Procurement Applications for 1-(1H-Imidazol-5-yl)-N-methylmethanamine


Synthesis of Imidazopyrazine Libraries via One-Pot Multicomponent Reactions

1-(1H-Imidazol-5-yl)-N-methylmethanamine is a validated building block for the one-pot three-component synthesis of substituted imidazopyrazines. In this protocol, the compound reacts with aldehydes and isocyanides in methanol at room temperature to yield imidazopyrazine derivatives with excellent yields. The reaction leverages the unique nucleophilicity of the imidazole nitrogen in the 5-yl scaffold to intercept the nitrilium ion intermediate, ensuring exclusive product formation and suppressing side reactions. Procurement of the 5-yl isomer—rather than the 4-yl positional isomer—is essential for achieving this regioselective channeling and the reported yields. [1]

IMPDH2 Enzyme Inhibition Studies and Nucleotide Metabolism Research

The compound exhibits measurable inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values of 240–440 nM, depending on substrate competition conditions. This activity profile positions the 5-yl isomer as a tool compound for investigating IMPDH2 function in nucleotide metabolism, immunosuppression, or antiviral research contexts. Procurement of the 5-yl isomer provides a defined biochemical starting point, whereas substitution with the 4-yl isomer would introduce an unknown activity profile and risk of inactivity. [2]

Kinase Inhibitor Scaffold Development and Selectivity Profiling

Class-level evidence from a library of 484 imidazole-based compounds tested against 24 protein kinases demonstrates that small structural modifications—including positional isomerism and N-alkylation—can dramatically alter kinase selectivity profiles. The 1-(1H-imidazol-5-yl)-N-methylmethanamine scaffold offers a specific substitution pattern that can serve as a starting point for structure-activity relationship (SAR) exploration in kinase inhibitor programs. Procuring the defined 5-yl scaffold rather than an arbitrary imidazole analog ensures consistency in SAR campaigns and reduces the risk of unanticipated selectivity shifts. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.